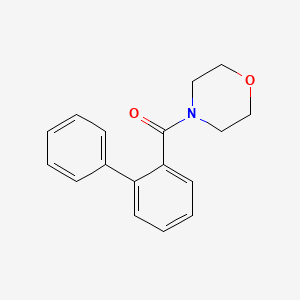
2-(benzylthio)-6-methoxy-4-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-methoxy-4-methylquinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-6-methoxy-4-methylquinazoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-6-methoxy-4-methylquinazoline has various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer activity. It has also been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer to other parts of the body. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(benzylthio)-6-methoxy-4-methylquinazoline in lab experiments is its high potency and selectivity towards certain targets. This makes it a useful tool for studying specific biological pathways and processes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. This can be overcome by using appropriate solvents and formulation strategies.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-6-methoxy-4-methylquinazoline. One area of interest is the development of new analogs and derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets and downstream effects. Finally, the compound's potential as a fluorescent probe for imaging applications should be explored further.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline involves the reaction of 2-amino-3-methylbenzoic acid with benzyl chlorothioformate and sodium methoxide in methanol. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(Benzylthio)-6-methoxy-4-methylquinazoline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications. In drug discovery, it has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
2-benzylsulfanyl-6-methoxy-4-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNIVRKMJLXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-6-methoxy-4-methylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)


![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)



![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)